Cas no 2228565-13-5 (2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine)
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine
- EN300-1970636
- 2228565-13-5
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- Inchi: 1S/C12H14ClF2NO2/c13-9-4-7(8(6-16)12(14)15)5-10-11(9)18-3-1-2-17-10/h4-5,8,12H,1-3,6,16H2
- InChI Key: CGOMJEQKHZDSOD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C2C=1OCCCO2)C(C(F)F)CN
Computed Properties
- Exact Mass: 277.0681127g/mol
- Monoisotopic Mass: 277.0681127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 44.5Ų
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970636-0.05g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1970636-0.1g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-1970636-0.25g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-1970636-0.5g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-1970636-1.0g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1970636-2.5g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-1970636-5.0g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1970636-10.0g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1970636-1g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1970636-5g |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine |
2228565-13-5 | 5g |
$3687.0 | 2023-09-16 |
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine
Introduction to 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine (CAS No. 2228565-13-5)
The compound 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine, identified by its CAS number 2228565-13-5, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential pharmacological properties. The structural framework of this compound incorporates a benzodioxepine core, which is known for its versatility in drug design, particularly in the development of central nervous system (CNS) therapeutics.
Recent studies have highlighted the importance of fluorinated aliphatic amines in medicinal chemistry, as fluorine atoms can modulate metabolic stability, lipophilicity, and binding affinity. The presence of two fluorine atoms at the 3,3-difluoropropan-1-amine moiety in this compound suggests that it may exhibit enhanced bioavailability and improved interaction with biological targets. This structural feature is particularly relevant in the context of designing small-molecule inhibitors or modulators for neurological and psychiatric disorders.
The 9-chloro substituent on the benzodioxepine ring is another critical aspect of this molecule. Chloro groups are frequently incorporated into drug candidates due to their ability to enhance binding interactions with protein targets by increasing electrophilicity and hydrophobicity. The specific positioning of the chlorine atom at the 9-position suggests that it may play a pivotal role in determining the compound's pharmacokinetic profile and therapeutic efficacy.
In the realm of CNS drug discovery, benzodioxepine derivatives have shown promise as potential therapeutics for conditions such as depression, anxiety, and epilepsy. The structural analogs of this compound have been investigated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The unique combination of a chloro-substituted benzodioxepine core with a difluorinated amine group makes this compound a compelling candidate for further exploration in preclinical studies.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. The shape and electronic properties of the molecule, influenced by its fluorinated and chlorinated substituents, are likely to dictate its binding affinity to proteins such as transporters and receptors. This information is crucial for optimizing lead compounds into viable drug candidates.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution are commonly employed in constructing the benzodioxepine scaffold. The introduction of fluorine atoms at the propylamine moiety necessitates specialized synthetic methodologies to achieve regioselectivity and minimize unwanted side products.
Recent publications have demonstrated the utility of fluorinated amines in developing novel therapeutics for inflammatory diseases and cancer. The structural features of this compound align with emerging trends in medicinal chemistry, where fluorine-containing molecules are being designed to enhance target engagement and reduce off-target effects. The benzodioxepine scaffold, combined with the difluoropropan-1-amine group, positions this compound as a promising entity for further pharmacological investigation.
In conclusion, 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3,3-difluoropropan-1-amine (CAS No. 2228565-13-5) represents a structurally intriguing molecule with potential applications in CNS drug development. Its unique combination of substituents—namely the chloro-substituted benzodioxepine core and the difluorinated amine group—makes it an attractive candidate for further exploration in preclinical studies. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in advancing our understanding of disease biology and developing novel treatments.
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